![molecular formula C9H11BrN2O B1294219 bromuron CAS No. 3408-97-7](/img/structure/B1294219.png)
bromuron
Overview
Description
bromuron: is an organic compound that belongs to the class of ureas It features a bromophenyl group attached to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromuron typically involves the reaction of 4-bromoaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the urea moiety into an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of phenyl derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Agricultural Applications
Weed Control in Crops
Bromuron is primarily utilized in agricultural settings to manage weed populations in crops such as sugar beets, potatoes, and various vegetables. It functions by inhibiting photosynthesis in target plants, effectively reducing competition for resources.
Efficacy Studies
Research has demonstrated that this compound is effective against a wide range of annual and perennial weeds. A study showed that this compound applied at specific growth stages significantly reduced weed biomass compared to untreated controls.
Application Rate | Weed Biomass Reduction (%) |
---|---|
1 kg/ha | 75% |
2 kg/ha | 90% |
This data indicates that higher application rates correlate with more significant reductions in weed biomass, enhancing crop yield potential.
Environmental Impact Studies
Soil Residue and Mobility
This compound's persistence in soil has been a subject of extensive research. Studies indicate that this compound can remain active in the soil for several weeks, which raises concerns about its potential for leaching into groundwater.
Soil Residue Data
A study measuring this compound residue levels over time found:
Time (Weeks) | This compound Residue (mg/kg) |
---|---|
0 | 3.5 |
2 | 2.0 |
4 | 0.5 |
This table illustrates the decline in this compound concentration over time, suggesting a moderate rate of degradation.
Research on Herbicide Resistance
Mechanisms of Resistance
The application of this compound has led to investigations into herbicide resistance mechanisms among weed populations. Research has identified specific genetic adaptations that confer resistance to this compound, complicating weed management strategies.
Case Study: Resistance Development
A study conducted on Echinochloa crus-galli (barnyard grass) revealed that repeated exposure to this compound resulted in a significant increase in resistant biotypes:
Treatment | Resistant Biotypes (%) |
---|---|
Control (No Herbicide) | 5% |
This compound (Annual Use) | 30% |
This data highlights the importance of integrated weed management practices to mitigate resistance development.
Health and Safety Assessments
Toxicological Studies
Research into the toxicological effects of this compound has been conducted to evaluate its safety for human health and the environment. Studies have shown that while this compound is effective as a herbicide, it poses potential risks if not managed properly.
Toxicity Data
The following table summarizes key findings from toxicological assessments:
Endpoint | Value |
---|---|
LD50 (oral, rat) | >5000 mg/kg |
Dermal Toxicity | Low |
Eye Irritation | Moderate |
These findings suggest that while this compound is relatively low in acute toxicity, appropriate safety measures should be implemented during application.
Mechanism of Action
The mechanism of action of bromuron involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a similar bromophenyl group but with an isoxazole ring and a hydroxyphenyl group.
4-Bromofentanyl: A fentanyl analog with a bromophenyl group, used for its potent analgesic properties.
4-Bromophenylacetic acid: An organic compound with a bromophenyl group and an acetic acid moiety.
Uniqueness: bromuron is unique due to its combination of a bromophenyl group with a dimethylurea moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Bromuron, chemically known as N'-(4-bromophenyl)-N,N-dimethylurea, is a selective urea herbicide primarily used in agriculture to control broad-leaved weeds. Its mechanism of action involves inhibiting photosynthesis in target plants, leading to their death. This article delves into the biological activity of this compound, including its effects on various organisms, its environmental persistence, and relevant case studies.
- Chemical Formula : C₉H₈BrN₂O
- Molecular Weight : 232.07 g/mol
- Solubility : Moderate aqueous solubility
- Volatility : Low
This compound is noted for its moderate persistence in soil systems, which can vary based on environmental conditions .
Herbicidal Efficacy
This compound is effective against a wide range of broad-leaved weeds. Research indicates that it provides complete control of these weeds at application rates around 1.5 lb/acre; however, it can lead to poor control of grass species when applied post-emergence of crops .
Toxicological Profile
- Mammalian Toxicity : this compound exhibits moderate oral toxicity in mammals, with limited data available regarding its effects on biodiversity .
- Environmental Impact : Its persistence in soil raises concerns about potential long-term environmental effects and toxicity to non-target species.
1. Herbicide Interaction and Soil Activity
A study investigated the influence of biological activity on the degradation of this compound in sediment. The findings indicated that microbial communities significantly affect the herbicide's breakdown, suggesting that soil health plays a crucial role in mitigating herbicide persistence .
2. Effects on Plant Physiology
Another research study highlighted the impact of this compound on leaf nitrate reductase activity and protein levels in treated plants. The results showed a positive correlation between leaf crude protein and seed protein levels in plants treated with this compound, indicating potential effects on plant growth and nutrient content .
3. Comparative Analysis with Other Herbicides
A comparative study assessed this compound's efficacy against other herbicides like propanil and cycloate. This compound demonstrated superior control over specific weed types but required careful management to avoid crop injury .
Data Table: Summary of Biological Activity and Effects
Parameter | This compound | Other Herbicides |
---|---|---|
Target Weeds | Broad-leaved weeds | Varies by herbicide |
Application Rate (lb/acre) | 1.5 | Varies |
Mammalian Toxicity | Moderate | Varies |
Soil Persistence | Moderate | Varies |
Effects on Non-target Species | Limited data | Varies |
Properties
IUPAC Name |
3-(4-bromophenyl)-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNZNZUNAJCHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187679 | |
Record name | Urea, N'-(4-bromophenyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3408-97-7 | |
Record name | Bromuron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003408977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3408-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N'-(4-bromophenyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-BROMOPHENYL)-1,1-DIMETHYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KF9TY8VLW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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